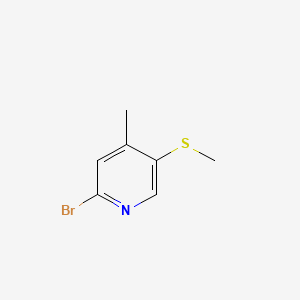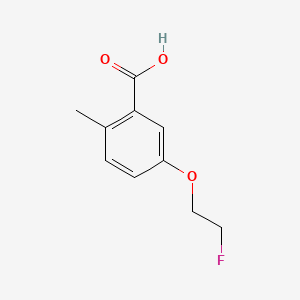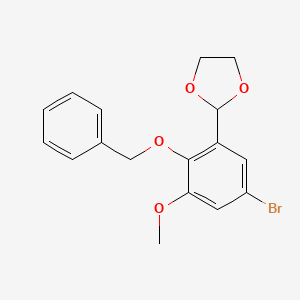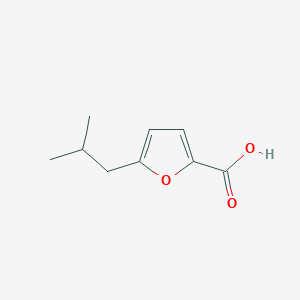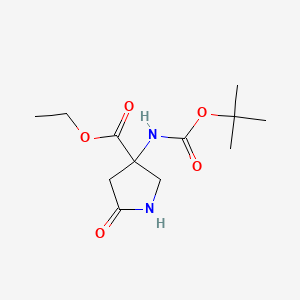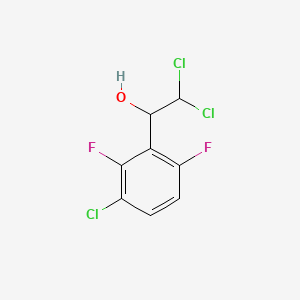
2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene is an organic compound that features a benzene ring substituted with a bromopropoxy group, a fluorine atom, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene typically involves the reaction of 1-fluoro-3-methoxybenzene with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like chloroform or dichloromethane under reflux conditions . The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the bromine atom or to modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds like 2-(3-azidopropoxy)-1-fluoro-3-methoxybenzene.
Oxidation: Products include 2-(3-bromopropoxy)-1-fluoro-3-formylbenzene.
Reduction: Products include 2-(3-propoxy)-1-fluoro-3-methoxybenzene.
Aplicaciones Científicas De Investigación
2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene involves its interaction with various molecular targets. The bromopropoxy group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. The fluorine and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Similar in structure but lacks the fluorine and methoxy groups.
4-(3-Bromopropoxy)-2H-chromen-2-one: Contains a chromenone ring instead of a benzene ring.
1-(3-Bromopropoxy)-2-fluorobenzene: Lacks the methoxy group.
Uniqueness
2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene is unique due to the presence of both fluorine and methoxy groups on the benzene ring. These substituents can significantly alter the compound’s chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H12BrFO2 |
|---|---|
Peso molecular |
263.10 g/mol |
Nombre IUPAC |
2-(3-bromopropoxy)-1-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C10H12BrFO2/c1-13-9-5-2-4-8(12)10(9)14-7-3-6-11/h2,4-5H,3,6-7H2,1H3 |
Clave InChI |
PHVLGCOZDZAFBE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)F)OCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


